(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-methylpyrimidine.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry
Material Science:
作用机制
The mechanism of action of ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This can lead to alterations in metabolic pathways and physiological responses.
相似化合物的比较
Similar Compounds
(S)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol: The racemic mixture of the compound.
Uniqueness
®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The ®-enantiomer may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.
生物活性
(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring substituted with a pyrimidine moiety, specifically designed to enhance its biological activity. Its IUPAC name is (3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, with a molecular formula of C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol. The synthesis typically involves:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions using appropriate precursors.
- Introduction of the Pyrrolidine Ring : Conducted via nucleophilic substitution.
- Chiral Resolution : Final steps involve isolating the (R)-enantiomer from the racemic mixture .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It functions as an enzyme inhibitor, potentially altering metabolic pathways. This interaction can lead to significant physiological responses, which are crucial for its therapeutic effects .
Enzyme Inhibition
Studies have indicated that this compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promise in inhibiting specific kinases, which are critical in cancer cell proliferation and survival .
Antimicrobial Activity
Research has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis and death .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its action on specific signaling pathways. This makes it a candidate for further investigation in cancer therapeutics .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can significantly inhibit the growth of certain cancer cell lines, with IC₅₀ values in the low micromolar range.
- Animal Models : Animal studies have indicated that administration of this compound leads to reduced tumor sizes in xenograft models, suggesting its potential as an effective anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its enantiomer and racemic mixtures:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Higher potency in enzyme inhibition |
(S)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | Structure | Lower activity compared to R-enantiomer |
1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | Racemic mixture | Moderate activity |
属性
IUPAC Name |
(3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIKZRQFOFCRNI-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。